Vinblastine-d3 Sulfate
Description
Properties
CAS No. |
1246818-72-3 |
|---|---|
Molecular Formula |
C₄₆H₅₇D₃N₄O₁₃S |
Molecular Weight |
912.07 |
Synonyms |
Vincaleukoblastine-d3 Sulfate; (+)-Vinblastine-d3 Sulfate; Rozevin-d3; VLB-d3; Valban-d3; Vinblastin-d3; 29060-LE-d3; Exal-d3; Velban-d3; Velbe-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Vinblastine D3 Sulfate
Strategies for Deuterium (B1214612) Introduction into Complex Alkaloid Structures
Introducing deuterium into intricate molecular architectures like the Vinca (B1221190) alkaloids requires specialized methods that can be broadly categorized into biosynthetic and chemical synthesis approaches. biorxiv.orgunam.mx
Biosynthetic Labeling: This method involves feeding a living system, such as the Catharanthus roseus plant, with a simple deuterated precursor, most commonly heavy water (D₂O). nih.gov The plant's metabolic machinery then incorporates the deuterium into the natural product's biosynthetic pathway. biorxiv.orgnih.gov While this can provide insights into metabolic flux, achieving high isotopic enrichment at a specific site in a complex molecule like vinblastine (B1199706) is challenging and often impractical for producing a reference standard. nih.gov
Chemical Synthesis: The more common and precise approach involves the use of deuterated reagents during the chemical synthesis of the target molecule. researchgate.net For a complex structure like vinblastine, this can be accomplished either through a total synthesis pathway or by late-stage functionalization, where deuterium is introduced in one of the final steps. The use of deuterated building blocks allows for the specific and high-yield incorporation of deuterium at a predetermined, chemically stable position. researchgate.net
| Strategy | Description | Advantages | Challenges | Relevance to Vinblastine-d3 |
| Biosynthetic Labeling | Supplying a deuterated precursor (e.g., D₂O) to the biological source (C. roseus). nih.gov | Useful for metabolic pathway studies. biorxiv.orgnih.gov | Low and non-specific isotopic enrichment; difficult to control. nih.gov | Generally unsuitable for producing high-purity reference standards. |
| Chemical Synthesis | Using deuterated reagents in a multi-step chemical synthesis. researchgate.net | High isotopic purity and site-specificity; predictable outcomes. researchgate.net | Requires complex, multi-step synthetic routes. acs.orgnih.gov | The primary method for producing Vinblastine-d3 Sulfate (B86663) for analytical use. lgcstandards.comsimsonpharma.com |
Chemical Synthesis Pathways for Vinblastine-d3 Sulfate Analogs
The synthesis of vinblastine itself is a significant achievement in organic chemistry, typically accomplished by the biomimetic coupling of two simpler monomeric alkaloids: catharanthine (B190766) and vindoline (B23647). acs.orgnih.govnih.gov The production of this compound follows this fundamental pathway, with the critical modification being the prior synthesis of a deuterated vindoline precursor.
The "d3" designation in Vinblastine-d3 commonly refers to the three deuterium atoms replacing the three hydrogen atoms of the methoxy (B1213986) group (-OCH₃) on the vindoline subunit. lgcstandards.comsimsonpharma.com The synthesis, therefore, involves:
Synthesis of a Vindoline Precursor: A vindoline intermediate lacking the C16-methoxy group is prepared.
Deuteromethylation: This precursor is then treated with a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or a similar reagent, to install the trideuteromethoxy (-OCD₃) group. This step is crucial for the specific incorporation of the isotopic label.
Coupling Reaction: The resulting deuterated vindoline (vindoline-d3) is coupled with catharanthine. A common method involves an iron(III)-promoted coupling reaction, which mimics the proposed biosynthetic pathway. acs.orgnih.gov
Final Steps: Subsequent reaction workups, which may include reduction and oxidation steps, yield vinblastine-d3. nih.gov The final product is then converted to its sulfate salt to improve stability and solubility, resulting in this compound.
This approach ensures that the deuterium label is placed on a chemically robust and non-exchangeable position, which is essential for its function as an internal standard. sigmaaldrich.com
Isotopic Purity and Stability in Deuterated Vinblastine Sulfate Synthesis
For a deuterated compound to serve as a reliable reference standard, two properties are paramount: high isotopic purity and the stability of the label.
Isotopic Purity: This refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, three). It is a critical quality parameter, as the presence of significant amounts of unlabeled (d0) or partially labeled (d1, d2) species can compromise the accuracy of quantitative analyses. sigmaaldrich.comnih.gov Isotopic purity is typically determined using high-resolution mass spectrometry (HRMS), which can distinguish between the different isotopologues based on their mass-to-charge ratios. nih.gov Commercial standards of deuterated compounds often have an isotopic purity exceeding 98%. pubcompare.ai
Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which is the basis for the kinetic isotope effect. unam.mxinformaticsjournals.co.in However, it is crucial that the deuterium atoms are located at a non-exchangeable position within the molecule. Placing labels on atoms like oxygen or nitrogen, or on carbons adjacent to acidic protons, can lead to H/D exchange with the solvent or other molecules in the sample matrix. sigmaaldrich.comcerilliant.com The loss of deuterium from the standard would lead to inaccurate quantification. sigmaaldrich.com The placement of the d3-label on the vindoline subunit's methoxy group represents a chemically stable position, minimizing the risk of back-exchange and ensuring the integrity of the standard during sample preparation and analysis. scispace.com
Production of this compound as a Reference Standard
This compound is produced commercially almost exclusively for use as an analytical reference material, specifically as a stable isotope-labeled internal standard for isotope dilution mass spectrometry. cd-bioparticles.netpubcompare.ai This technique is the gold standard for quantitative bioanalysis.
In a typical application, a known quantity of this compound is added to a biological sample (e.g., plasma or urine) at the beginning of the sample preparation process. scispace.com Because the deuterated standard is chemically and physically almost identical to the non-labeled (endogenous) vinblastine, it experiences the same losses during extraction, handling, and chromatographic separation. cd-bioparticles.netscispace.com
During analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), the labeled and unlabeled compounds co-elute but are detected as distinct ions in the mass spectrometer due to their mass difference (3 Daltons). sigmaaldrich.com By measuring the ratio of the response of the analyte (vinblastine) to the internal standard (vinblastine-d3), analysts can accurately calculate the concentration of vinblastine in the original sample, correcting for any variability in the analytical process. pubcompare.aiscispace.com This ensures high precision and accuracy in therapeutic drug monitoring and pharmacokinetic studies.
Advanced Analytical Characterization and Quantification of Vinblastine D3 Sulfate
Mass Spectrometry Applications for Vinblastine-d3 Sulfate (B86663) (e.g., LC-MS/MS, HRMS)
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for the bioanalysis of vinblastine (B1199706). The use of Vinblastine-d3 Sulfate is integral to these methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of vinblastine in biological matrices like plasma. nih.gov In a typical LC-MS/MS method, this compound is added to the sample as an internal standard. nih.gov The separation is often achieved on a C18 or similar reversed-phase column. nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. For instance, a method might monitor the transition of the parent ion to a specific product ion for both vinblastine and its deuterated standard. A validated method for vincristine (B1662923), a closely related compound, used the transition m/z 825.4 → 765.4, while its internal standard vinblastine was monitored at m/z 811.4 → 751.4. researchgate.net The three-deuterium atom mass difference in this compound (molecular weight 912.07 g/mol ) compared to Vinblastine Sulfate (molecular weight 909.05 g/mol ) allows the spectrometer to distinguish between the analyte and the internal standard, even though they co-elute chromatographically. pharmaffiliates.com
High-Resolution Mass Spectrometry (HRMS): HRMS, including techniques like Quadrupole Time-of-Flight (Q-TOF), offers an alternative and powerful approach for the analysis of vinblastine and its metabolites. longdom.orgnih.gov HRMS provides highly accurate mass measurements, which can confirm the elemental composition of an analyte, enhancing identification confidence. longdom.orgresearchgate.net For example, HRMS has been employed to identify anhydrovinblastine, a precursor to vinblastine, by detecting its molecular ion at m/z 793.4185. nih.gov While often used for qualitative and structural elucidation work, the high selectivity and satisfactory linearity (r² > 0.99) of HRMS make it suitable for quantitative studies in complex matrices like tumor tissue. nih.gov
Role of this compound as an Internal Standard in Bioanalytical Assays
The fundamental role of this compound is to serve as an internal standard (IS) in quantitative bioanalytical assays. nih.govmedchemexpress.com An ideal IS should behave identically to the analyte during sample extraction, chromatographic separation, and ionization, but be distinguishable by the detector.
This compound fulfills these criteria perfectly:
Physicochemical Similarity: As a stable isotope-labeled (SIL) analog, its chemical and physical properties are nearly identical to the unlabeled vinblastine. This ensures that it experiences the same degree of loss or variability during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) and the same chromatographic retention time and ionization efficiency in the mass spectrometer. nih.govnih.gov
Mass Difference: The +3 Da mass shift due to the deuterium (B1214612) atoms provides a clear distinction in the mass spectrometer, allowing for separate quantification without chromatographic separation from the analyte. pharmaffiliates.com
Correction for Matrix Effects: Biological samples are complex and can contain components that suppress or enhance the ionization of the analyte (matrix effects). Since the IS is affected in the same way as the analyte, the ratio of the analyte's response to the IS's response remains constant, correcting for these effects and improving the accuracy and precision of the measurement. nih.govnih.gov
In practice, a known concentration of this compound is added to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the extraction process. nih.govresearchgate.net Quantification is then based on the ratio of the peak area of the analyte (vinblastine) to the peak area of the internal standard (this compound).
Chromatographic Techniques for this compound and its Metabolites
The separation of vinblastine and its metabolites from endogenous matrix components is a critical step before mass spectrometric detection. As an internal standard, this compound co-elutes with vinblastine, and its behavior is indicative of the analyte's chromatographic properties.
HPLC is a robust and widely used technique for the analysis of vinca (B1221190) alkaloids. rjpharmacognosy.irresearchgate.net Reversed-phase chromatography is the most common approach.
Table 1: Example HPLC Method Parameters for Vinblastine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18, Microsorb-MV (250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with Methanol (B129727), 5 mM Sodium Phosphate Buffer (pH 6.0), and Acetonitrile (B52724) | nih.gov |
| Flow Rate | 2.0 mL/min | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Retention Time | ~6.8 minutes | nih.gov |
This is an example table created from referenced data.
Different mobile phase compositions have been explored to optimize separation, with mixtures of buffers (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and organic solvents like acetonitrile and methanol being common. nih.govresearchgate.net The choice of pH and solvent ratio is critical for achieving sharp peaks and good resolution.
UPLC systems use columns with smaller particle sizes (<2 µm), allowing for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. rjpharmacognosy.ir A UPLC-Q-TOF method developed for six major indole (B1671886) alkaloids, including vinblastine, achieved separation within 13 minutes. nih.gov These methods are particularly valuable for high-throughput analysis required in pharmacokinetic studies. nih.govnih.gov
Table 2: UPLC Method Parameters for Vinca Alkaloid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | nih.gov |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid and 10 mM Ammonium Acetate | nih.gov |
| Run Time | < 13 minutes | nih.gov |
| Detection | ESI-Q-TOF Mass Spectrometry | nih.gov |
This is an example table created from referenced data.
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, lower-cost alternative for the quantification of vinca alkaloids. ijddr.injrespharm.com In this technique, samples are spotted onto a TLC plate (e.g., silica (B1680970) gel 60F254), which is then developed in a chamber with a suitable mobile phase. itmedicalteam.plresearchgate.net
For instance, a method for the simultaneous quantification of vincristine and vinblastine used a mobile phase of toluene-methanol-diethylamine (8.75:0.75:0.5 v/v/v). ijddr.in After separation, the plate is scanned with a densitometer at a specific wavelength (e.g., 254 nm), and the concentration is determined by the intensity of the spots. researchgate.net This approach has been validated according to ICH guidelines and can be used for quality control of raw materials. ijddr.initmedicalteam.pl
Method Validation Parameters for this compound Quantification in Research Matrices
To ensure that a bioanalytical method is reliable and reproducible, it must undergo rigorous validation as per guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). au.dknih.govfda.gov When using this compound as an internal standard, the validation process assesses the performance of the entire method.
Key validation parameters include:
Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. nih.gov
Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a specified range. nih.gov A linear relationship is typically confirmed if the coefficient of determination (r²) is greater than 0.99. nih.govijddr.in
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. au.dk For bioanalytical methods, accuracy should generally be within 85-115% (80-120% at the lower limit of quantification), and precision (expressed as %RSD or %CV) should not exceed 15% (20% at the LLOQ). au.dkuu.nl
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For example, a sensitive LC-MS/MS method for vincristine achieved an LLOQ of 2.5 ng/mL in mouse plasma. nih.gov
Recovery: This measures the efficiency of the extraction process by comparing the analyte response in an extracted sample to that of a non-extracted standard. au.dk Recovery does not need to be 100%, but it must be consistent and reproducible. au.dk
Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. nih.govfda.gov
Table 3: Summary of Bioanalytical Method Validation Parameters (FDA/ICH General Guidelines)
| Parameter | General Acceptance Criteria | Reference |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | nih.govijddr.in |
| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | au.dkuu.nl |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | au.dkuu.nl |
| Recovery | Consistent, precise, and reproducible | au.dk |
| Selectivity | No significant interference at the retention time of the analyte and IS | nih.gov |
This table summarizes general criteria from referenced guidelines.
Sensitivity, Specificity, and Selectivity Assessments
The primary goal of these assessments is to demonstrate that the analytical method can reliably and unequivocally measure the analyte and the internal standard without interference from other components in the biological sample. unil.ch
Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte on the calibration curve that can be measured with acceptable accuracy and precision. sci-hub.se For methods quantifying vinca alkaloids using a deuterated internal standard, LLOQs are typically in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, demonstrating high sensitivity. For example, a method for quantifying vinblastine in human plasma achieved an LLOQ of 0.025 ng/mL. nih.govresearchgate.net Another method for vincristine analysis using a deuterated internal standard established the LLOQ at 2.5 ng/mL in mouse plasma. nih.gov In the analysis of vincristine in human serum, the LLOQ was 0.67 ng/mL, with a calculated limit of detection (LOD) of 0.075 ng/mL. researchgate.netresearchgate.net
Specificity and Selectivity refer to the ability of the method to differentiate and quantify the analyte and internal standard in the presence of other endogenous or exogenous substances. nih.gov In LC-MS/MS methods, this is achieved by a combination of chromatographic separation (retention time) and mass spectrometric detection using Multiple Reaction Monitoring (MRM). researchgate.netresearchgate.net The MRM mode monitors a specific precursor-to-product ion transition for both the analyte and the internal standard like this compound. For instance, in a method for vincristine analysis, the transition for the analyte was m/z 825.4 → 765.1, while the transition for the internal standard (vincristine-d3) was m/z 828.2 → 768.2. researchgate.net This high degree of specificity ensures that no endogenous interferences are found at the retention times of the analyte or the internal standard, confirming the method's selectivity. nih.gov Studies consistently report an absence of significant interfering peaks in blank matrix samples (e.g., plasma, tissue homogenate), confirming the high selectivity of these methods. nih.govnih.gov
Accuracy and Precision Determinations
Accuracy and precision are fundamental criteria for validating a bioanalytical method. europa.eu Accuracy measures the closeness of the determined value to the nominal or known true value, expressed as a percentage. Precision measures the reproducibility of replicate measurements, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net These parameters are typically evaluated at multiple concentration levels, including the LLOQ, low, medium, and high-quality control (QC) samples, on the same day (intra-day or intra-assay) and on different days (inter-day or inter-assay). researchgate.net
Bioanalytical validation guidelines generally require accuracy to be within ±15% of the nominal value (±20% at the LLOQ) and precision to be ≤15% RSD (≤20% at the LLOQ). researchgate.net Methods using deuterated vinca alkaloid internal standards consistently meet these criteria.
Table 1: Accuracy and Precision Data for Bioanalytical Methods Using a Deuterated Vinca Alkaloid Internal Standard
| Analyte(s) | Matrix | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
|---|---|---|---|---|---|---|
| Vincristine | Mouse Plasma | 91.7 to 107 | 91.7 to 107 | <15 | <15 | nih.gov |
| Vinblastine, Vinorelbine (B1196246) | Human Plasma | Within ±12.4 | Within ±12.4 | ≤10.6 | ≤10.6 | nih.govresearchgate.net |
| Vinblastine, Desacetylvinblastine | Canine Plasma | >89 | >89 | <8.6 | <8.6 | researchgate.net |
| Vincristine | Human Serum | Within ±15 | Within ±15 | <15 | <15 | researchgate.netresearchgate.net |
Matrix Effects and Recovery Studies
Matrix effects are the suppression or enhancement of analyte ionization in the mass spectrometer's source due to co-eluting compounds from the biological sample. chromatographyonline.com Because this compound is structurally and chemically almost identical to the non-labeled analyte, it co-elutes and experiences nearly the same matrix effects. sci-hub.se This co-behavior allows it to effectively compensate for variations in ionization, leading to more accurate and reproducible quantification. sci-hub.se Studies assessing matrix effects for vinca alkaloids have shown that the use of a deuterated internal standard results in minimal to no significant matrix effect. nih.govresearchgate.net For example, a method for vincristine quantification found the matrix effect ranged from 108–110%, which is within acceptable limits. nih.gov Another study reported an almost complete absence of matrix effects when analyzing vinblastine in tumor tissue. nih.gov
Recovery refers to the efficiency of the sample extraction process. It compares the amount of analyte extracted from the biological matrix to the amount of analyte in a pure, un-extracted standard. scispace.com While high and consistent recovery is desirable, the use of a SIL-IS like this compound can compensate for lower or variable recovery because the internal standard is expected to be lost at the same rate as the analyte during sample preparation. sci-hub.se
Table 2: Matrix Effect and Recovery Data for Vinca Alkaloid Bioanalysis
| Analyte | Matrix | Matrix Effect (%) | Extraction Recovery (%) | Reference |
|---|---|---|---|---|
| Vincristine | Mouse Plasma | 108 - 110 | 88.4 - 107 | nih.gov |
| Vincristine | Human Plasma | No significant effect observed | Not Reported | researchgate.net |
| Vinblastine | Mouse Tumor Tissue | Almost complete absence of effect | Not Reported | nih.gov |
Application in Quantitative Bioanalysis for Preclinical Studies
The validated analytical methods employing this compound as an internal standard are crucial for conducting preclinical research, particularly pharmacokinetic (PK) studies. uu.nlescholarship.org These studies investigate the absorption, distribution, metabolism, and elimination (ADME) of a drug in animal models, providing data essential for evaluating its potential efficacy and safety before human trials. uu.nl
The high sensitivity of these LC-MS/MS methods allows for the quantification of low drug concentrations in various biological samples. For example, a validated method was successfully used to evaluate the pharmacokinetic profile of vincristine in the plasma of wild-type and CYP3A-deficient mice, helping to provide insight into drug-drug interactions. nih.gov Similarly, methods have been applied to study the pharmacokinetics of vinorelbine in in-vivo mouse models and vincristine in pediatric patients. nih.govresearchgate.net
Furthermore, these robust analytical techniques can be adapted to quantify drug levels in more complex matrices, such as tumor tissue. An LC-MS method developed for measuring vinblastine in mouse tumors was deemed suitable to support preclinical pharmacological studies by directly assessing the concentration of the drug at its site of action. nih.gov The application also extends to other species, with methods being successfully used for in-vivo vinblastine pharmacokinetic studies in dogs by measuring concentrations in both plasma and urine. researchgate.net
Preclinical Pharmacokinetic and Biotransformation Studies of Vinblastine D3 Sulfate
In Vitro Metabolic Fate of Vinblastine (B1199706) and Deuterated Analogs
The in vitro metabolic fate of vinblastine, and by extension its deuterated analog Vinblastine-d3 Sulfate (B86663), is a complex process primarily occurring in the liver. nih.gov These studies are crucial for understanding the compound's biotransformation, identifying active or inactive byproducts, and predicting its behavior in vivo.
The metabolism of vinblastine is extensive, leading to the formation of numerous metabolites through reactions like hydroxylation, demethylation, and hydrolysis. acs.org To date, at least 35 distinct metabolites of vinblastine have been identified. acs.org
One of the most significant metabolites is desacetylvinblastine. nih.gov This compound is formed primarily in the liver and is noteworthy because it exhibits greater biological activity than the parent vinblastine molecule on a weight basis. nih.gov The metabolic transformation of vinblastine is complex, with the vindoline (B23647) (VD) moiety of the molecule being more susceptible to metabolic reactions compared to the catharanthine (B190766) (CT) part due to a higher number of active functional groups. acs.org While specific studies identifying the full range of metabolites for Vinblastine-d3 Sulfate are not detailed, the metabolic pathways are expected to mirror those of unlabeled vinblastine, though the rates of formation may differ due to deuteration.
Table 1: Key Metabolic Reactions of Vinblastine
| Metabolic Reaction | Description | Resulting Metabolite Example |
| Deacetylation | Removal of an acetyl group. | Desacetylvinblastine nih.gov |
| Hydroxylation | Addition of a hydroxyl group. | Hydroxyvinblastine acs.org |
| Demethylation | Removal of a methyl group. | N-demethylvinblastine google.com |
| Oxidation | Various oxidative processes. | Catharinine nih.gov |
The biotransformation of vinblastine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.govnih.gov Specifically, isoenzymes belonging to the CYP3A subfamily are the primary catalysts for vinblastine metabolism. nih.govnih.govnih.gov
Studies using human liver microsomes have confirmed that CYP3A4 is centrally involved in the metabolic processes. nih.gov The level of vinblastine metabolism has been shown to correlate with the expression levels of CYP3A4 protein and mRNA. nih.gov Furthermore, other vinca (B1221190) alkaloids, such as vincristine (B1662923) and vinorelbine (B1196246), have been shown to inhibit the metabolism of vinblastine, suggesting competition for the same CYP3A4 enzyme binding sites. nih.gov Given this mechanism, the metabolism of this compound is also expected to be dependent on the function of CYP3A enzymes. Caution is often advised when co-administering vinblastine with known inhibitors of CYP3A enzymes, as this can lead to increased toxicity due to reduced clearance. nih.govnih.gov
Table 2: Cytochrome P450 Enzymes in Vinblastine Metabolism
| Enzyme Family | Specific Isoenzyme | Role in Metabolism |
| Cytochrome P450 3A (CYP3A) | CYP3A4 | Primary enzyme responsible for the metabolism of vinblastine and other vinca alkaloids. nih.govnih.gov |
| Cytochrome P450 3A (CYP3A) | CYP3A5 | Also implicated in the metabolism of vinca alkaloids. nih.gov |
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a tool used in medicinal chemistry to improve the metabolic stability of pharmaceutical compounds. juniperpublishers.comjscimedcentral.com The fundamental principle behind this approach is the kinetic isotope effect (KIE). juniperpublishers.comresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). juniperpublishers.com
For metabolic reactions that involve the cleavage of a C-H bond, such as those catalyzed by cytochrome P450 enzymes, substituting hydrogen with deuterium can significantly slow down the rate of reaction. juniperpublishers.comresearchgate.net This deceleration of metabolism can lead to several favorable pharmacokinetic outcomes:
Increased Metabolic Stability: The drug molecule is broken down more slowly. nih.gov
Longer Biological Half-life: The drug remains in the systemic circulation for a longer period. juniperpublishers.com
Reduced Formation of Metabolites: Slower metabolism can decrease the rate of formation of certain metabolites, which can be beneficial if those metabolites are toxic or inactive. juniperpublishers.comjscimedcentral.com
In the context of this compound, deuteration at a site susceptible to CYP3A-mediated metabolism is intended to enhance its metabolic stability. nih.gov This could potentially lead to a more sustained therapeutic exposure and a modified metabolite profile compared to the non-deuterated compound. jscimedcentral.com
Table 3: Expected Effects of Deuteration on Vinblastine Metabolism
| Parameter | Non-Deuterated Vinblastine | Deuterated Vinblastine (Vinblastine-d3) | Rationale |
| Rate of Metabolism | Standard rate determined by CYP3A enzymes. | Slower rate of metabolism at the deuterated site. | Kinetic Isotope Effect due to stronger C-D vs. C-H bond. juniperpublishers.comresearchgate.net |
| Metabolic Stability | Lower | Higher | Slower breakdown by metabolic enzymes. nih.gov |
| Biological Half-Life | Shorter | Longer | Reduced rate of systemic clearance. juniperpublishers.com |
| Metabolite Exposure | Standard levels of metabolites like desacetylvinblastine. | Potentially altered ratio of metabolites. | Metabolic pathways may be shunted or slowed. juniperpublishers.comresearchgate.net |
In Vitro Absorption and Transport Mechanisms of this compound
In vitro absorption and transport studies are essential for predicting a drug's oral bioavailability and its ability to cross biological membranes. These studies often utilize cell-based models to investigate cellular permeability and the role of membrane transporters.
The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used and well-established in vitro model for studying the intestinal absorption of drugs. nih.govmdpi.com When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer of polarized epithelial cells that form tight junctions, mimicking the barrier properties of the human intestinal epithelium. nih.govmdpi.com
These cell monolayers are used to determine the apparent permeability coefficient (Papp) of a compound, which indicates its rate of transport across the intestinal barrier. mdpi.com Caco-2 cells express a variety of transporter proteins and efflux pumps, allowing them to model both passive diffusion and active transport mechanisms. nih.gov While Caco-2 cells have limitations, such as low expression of certain metabolic enzymes like CYP3A4, their use remains a cornerstone of preclinical drug development for predicting oral absorption. nih.gov Studies involving vinblastine utilize this model to understand its transport characteristics across the intestinal wall.
A critical factor in the disposition of vinblastine is its interaction with efflux transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 (or MDR1) gene. nih.govscirp.org P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse compounds out of cells. researchgate.netumkc.edu
Vinblastine is a well-characterized substrate for P-gp. nih.govumkc.edu The high expression of P-gp in cancer cells is a major cause of multidrug resistance (MDR), as the transporter effectively reduces the intracellular concentration of chemotherapeutic agents like vinblastine to sub-therapeutic levels. scirp.orgumkc.edu In addition to cancer cells, P-gp is expressed in normal tissues that have a barrier function, such as the intestinal epithelium, the blood-brain barrier, and the kidneys. umkc.edunih.gov
The interaction between vinblastine and P-gp has significant pharmacokinetic implications:
Reduced Intestinal Absorption: P-gp in the apical membrane of intestinal cells pumps absorbed vinblastine back into the gut lumen, limiting its oral bioavailability.
Limited Brain Penetration: P-gp at the blood-brain barrier restricts the entry of vinblastine into the central nervous system. nih.gov
Cellular Efflux: P-gp actively removes vinblastine from target cells, reducing its efficacy. scirp.org
In vitro studies using cell lines that overexpress P-gp, including vinblastine-selected Caco-2 cells, are used to investigate these interactions. researchgate.netnih.gov Modulators that inhibit P-gp function have been shown to increase the intracellular accumulation and transport of vinblastine across cell monolayers. nih.govnih.gov
Table 4: Role of P-glycoprotein (P-gp) in Vinblastine Disposition
| Location of P-gp | Effect on Vinblastine | Consequence |
| Cancer Cells | Efflux from the cell interior. | Reduced intracellular drug concentration, leading to multidrug resistance (MDR). scirp.orgumkc.edu |
| Intestinal Epithelium | Efflux back into the intestinal lumen. | Limited oral absorption and bioavailability. |
| Blood-Brain Barrier | Efflux from endothelial cells back into the blood. | Poor penetration into the brain and central nervous system. nih.gov |
Vinblastine-induced Modulation of Transporter Expression in Research Models
Vinblastine is a known substrate for several ATP-binding cassette (ABC) transporters, which are crucial in mediating multidrug resistance in cancer cells. Preclinical research has shown that exposure to vinblastine can modulate the expression of these transporters. In vitro studies using human colon adenocarcinoma cells (Caco-2) have demonstrated that sustained treatment with vinblastine leads to an increased expression of P-glycoprotein (P-gp, also known as ABCB1) at both the mRNA and protein levels. nih.govnih.govresearchgate.net This up-regulation is a key mechanism of acquired resistance, as P-gp is an efflux pump that actively removes vinblastine from the cell, reducing its intracellular concentration and cytotoxic effect.
The induction of P-gp in Caco-2 cells by vinblastine has been utilized to develop more sensitive in vitro models for screening compounds that interact with this transporter. nih.govnih.gov Research suggests that the up-regulation of the MDR1 gene (which codes for P-gp) in vinblastine-resistant Caco-2 cells involves the activation of transcription factors such as activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB). researchgate.net While much of the research focuses on P-gp, other ABC transporters like the multidrug resistance-associated protein 1 (ABCC1) are also known to transport vinca alkaloids and may be similarly modulated. nih.gov
| Parameter | Observation | Reference |
|---|---|---|
| mRNA Level | Approximately 5.6- to 7-fold higher in vinblastine-treated cells compared to control cells. | nih.gov |
| Protein Expression | Significantly increased protein levels confirmed by Western blot analysis. | nih.govnih.gov |
| Functional Activity | Enhanced polarized transport of P-gp substrates in vinblastine-induced cells. | nih.gov |
| Regulatory Mechanism | Involvement of AP-1 and NF-κB transcription factors in MDR1 gene up-regulation. | researchgate.net |
Preclinical Distribution and Excretion Profiles of this compound
The distribution and excretion of vinblastine are characterized by extensive tissue uptake and primary elimination through the hepatobiliary system.
Following intravenous administration, vinblastine is rapidly cleared from the plasma and distributed widely throughout the body, consistent with its lipophilic nature and high volume of distribution. nih.govcapes.gov.br Studies in animal models have confirmed its presence in various tissues.
In dogs, studies using radiolabeled vinblastine showed that blood leukocytes contained intracellular tritium (B154650) levels 2.4 to 11.8 times higher than those in the corresponding plasma samples. capes.gov.br A recent physiologically based pharmacokinetic (PBPK) model developed using data from mice showed significant distribution to the gut, kidney, liver, and bone marrow. nih.govresearchgate.net The extensive tissue distribution is largely attributed to the intracellular binding of vinblastine to tubulin, its pharmacological target. nih.gov The concentration of tubulin varies between tissues, which is a key determinant in the tissue distribution of vinca alkaloids. nih.gov For example, brain tissue, despite having high tubulin content, shows lower drug accumulation due to the efflux activity of P-glycoprotein at the blood-brain barrier. nih.govresearchgate.net
| Tissue | Peak Concentration (Approx. ng/mL or ng/g) | Time to Peak (Hours) | Reference |
|---|---|---|---|
| Plasma | ~200 ng/mL | 0.08 | researchgate.net |
| Liver | ~3000 ng/g | 0.5 | researchgate.net |
| Kidney | ~2000 ng/g | 0.5 | researchgate.net |
| Gut | ~1500 ng/g | 1.0 | researchgate.net |
| Brain | <100 ng/g | - | researchgate.net |
The primary route of elimination for vinblastine and its metabolites is excretion into the feces via the biliary system. capes.gov.brnih.gov Studies in dogs demonstrated that over a 9-day period, fecal excretion accounted for 30.1% to 36.1% of the administered radioactive dose, whereas urinary excretion was lower, ranging from 12.1% to 16.8%. capes.gov.br
The biliary excretion of vinblastine is an active process mediated by efflux transporters located on the canalicular membrane of hepatocytes. nih.gov P-glycoprotein (ABCB1) plays a major role in this process. nih.govnih.gov Studies in mdr1a knockout mice, which lack a functional P-gp, showed a significant reduction in the direct secretion of unchanged vinblastine into the gut lumen compared to wild-type mice. nih.gov While the total biliary secretion of vinblastine-related compounds was similar between the two groups, this was attributed to the excretion of metabolites, suggesting that other transporters, such as Mrp2 (ABCC2), may be involved in the biliary elimination of vinblastine metabolites. nih.gov In dog bile, unchanged vinblastine was the major component, with ratios of biliary to plasma radioactivity ranging from 7.3 to 56.9, indicating efficient transport from blood into bile. capes.gov.br
Physiologically Based Pharmacokinetic (PBPK) Modeling for Vinblastine and its Deuterated Analogs
PBPK models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs based on physiological and biochemical principles. nih.gov Such models have been developed for vinblastine to better understand and predict its complex pharmacokinetic behavior. nih.gov
A comprehensive PBPK model for vinblastine has been developed and validated using preclinical data from wild-type and Mdr1a/b knockout mice. nih.govescholarship.org The model structure consists of multiple compartments representing different organs and tissues, connected by blood flow. nih.gov The development process involves integrating drug-specific information (e.g., physicochemical properties, binding affinity) with system-specific physiological data (e.g., organ volumes, blood flow rates). nih.gov
The model was calibrated using experimental data from mice administered a 2 mg/kg intravenous dose of vinblastine. nih.govresearchgate.net Plasma and tissue concentration-time profiles were measured and used to refine and validate the model's predictive performance. researchgate.net The validated mouse model was then scaled to predict vinblastine pharmacokinetics in dogs and humans, demonstrating the utility of PBPK in cross-species extrapolation. nih.govescholarship.org
A key feature of the vinblastine PBPK model is the incorporation of mechanistic details that govern its disposition. nih.gov This integration allows for a more accurate simulation of its pharmacokinetics.
Tissue-Specific Binding: The model explicitly accounts for the high-affinity binding of vinblastine to tubulin. The variability in tubulin concentration across different tissues is a major determinant of the drug's distribution and retention. nih.govnih.gov This was modeled using tissue-specific binding capacities and a drug-specific binding affinity (K D). nih.gov
Transport: The model includes terms for active transport mediated by P-glycoprotein (ABCB1). ABCB1 is a primary driver of vinblastine efflux and is incorporated into the model for tissues where it is highly expressed, such as the liver (for biliary excretion), intestine, and the blood-brain barrier. nih.gov Kinetic parameters for this transport were included in the liver compartment to simulate biliary clearance. nih.gov
Metabolism: Vinblastine is primarily metabolized by the cytochrome P450 3A (CYP3A) family of enzymes in the liver. nih.gov The PBPK model incorporates this metabolic pathway as a clearance mechanism within the liver compartment. nih.gov For the deuterated analog, this compound, the rate of CYP3A-mediated metabolism might be reduced due to the kinetic isotope effect, a factor that could be specifically adjusted within the PBPK framework to predict its distinct pharmacokinetic profile.
| Parameter Category | Specific Parameter | Role in Model | Reference |
|---|---|---|---|
| Binding | Tissue-specific tubulin binding capacity (B C) | Determines tissue retention and volume of distribution. | nih.gov |
| Binding | Vinblastine-tubulin binding affinity (K D) | Characterizes the strength of the drug-target interaction. | nih.gov |
| Transport | ABCB1 (P-gp) mediated efflux | Models biliary excretion and limits brain penetration. | nih.gov |
| Metabolism | CYP3A4-mediated clearance | Represents the primary metabolic elimination pathway in the liver. | nih.gov |
Predictive Capabilities for In Vivo Drug Disposition in Research Settings
In the landscape of preclinical drug development, understanding the pharmacokinetic profile of a drug candidate is paramount to predicting its behavior in vivo. While extensive research has been conducted on Vinblastine Sulfate, the focus on its deuterated analog, this compound, lies not in its own therapeutic potential, but in its critical role as an analytical tool to enhance the precision of pharmacokinetic studies of the parent compound, vinblastine.
The use of stable isotope-labeled compounds, such as this compound, as internal standards in bioanalytical methods is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). kcasbio.com This technique significantly improves the accuracy and reliability of measurements, which is essential for constructing predictive pharmacokinetic models. wisdomlib.org
Detailed Research Findings
Preclinical pharmacokinetic studies in various animal models, including mice, dogs, and monkeys, have been instrumental in elucidating the disposition of vinblastine. nih.govescholarship.org These studies, often employing deuterated internal standards for quantification, reveal a complex pharmacokinetic profile for vinblastine characterized by rapid distribution and a long terminal half-life. nih.govescholarship.org
The biotransformation of vinblastine is primarily hepatic, mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes. nih.govdrugbank.com In vitro studies using human liver microsomes have shown that vinblastine is converted to several metabolites, with the main pathways being hydroxylation, demethylation, and hydrolysis. acs.org One of the major and more biologically active metabolites identified is deacetylvinblastine. clinpgx.org The metabolic stability and pathways of vinblastine are critical determinants of its in vivo exposure and clearance.
The predictive power of preclinical studies for vinblastine's in vivo disposition is greatly enhanced by the use of this compound as an internal standard. Because this compound has a slightly higher molecular weight due to the deuterium atoms, it can be distinguished from the non-labeled vinblastine by a mass spectrometer. However, its chemical and physical properties are nearly identical. This similarity ensures that it behaves in the same manner as the analyte (vinblastine) during sample preparation, extraction, and chromatographic separation, thus effectively normalizing for any variability in these processes. kcasbio.com
The following interactive data table illustrates the typical parameters of an LC-MS/MS method used in preclinical research for the quantification of vinblastine, highlighting the role of this compound.
Table 1: Representative Bioanalytical Method Parameters for Vinblastine Quantification
| Parameter | Specification | Role of this compound |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Serves as the internal standard for accurate quantification. |
| Analyte | Vinblastine | The compound of interest being measured. |
| Internal Standard (IS) | This compound | Co-elutes with vinblastine and normalizes for analytical variability. |
| Biological Matrix | Plasma, Tissue Homogenates | The medium from which the analyte and IS are extracted. |
| Extraction Method | Protein Precipitation or Liquid-Liquid Extraction | The near-identical chemical properties of the IS ensure it tracks the analyte's recovery during extraction. |
| Chromatographic Column | C18 Reverse Phase | Ensures co-elution of the analyte and IS. |
| Mass Transition (Analyte) | e.g., m/z 811.5 → 224.3 | Specific mass-to-charge ratio transition monitored for vinblastine. nih.gov |
| Mass Transition (IS) | e.g., m/z 814.5 → 227.3 | Specific mass-to-charge ratio transition monitored for Vinblastine-d3, shifted by the mass of the deuterium atoms. |
| Calibration Range | Typically in the low ng/mL range | The IS allows for accurate quantification across a wide dynamic range. |
By minimizing analytical variability, the use of this compound allows for the generation of high-quality pharmacokinetic data from preclinical models. This data, including parameters such as clearance, volume of distribution, and half-life, can then be used in physiologically based pharmacokinetic (PBPK) models. nih.govescholarship.org These models integrate physiological and biochemical data to simulate the drug's behavior in different species, including humans, thereby providing a powerful predictive tool for in vivo drug disposition. nih.govescholarship.org The accuracy of these predictions is fundamentally reliant on the precision of the input data, a precision that is significantly enhanced by the use of stable isotope-labeled internal standards like this compound.
Molecular and Cellular Mechanism of Action Studies Employing Vinblastine D3 Sulfate As a Probe
Interaction with Tubulin and Microtubule Dynamics
Vinblastine (B1199706) exerts its profound cellular effects primarily by targeting tubulin, the fundamental protein component of microtubules. patsnap.com Microtubules are dynamic cytoskeletal polymers essential for numerous cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. patsnap.comabcam.com Vinblastine's interaction disrupts the inherent dynamic instability of microtubules, a process of alternating growth and shortening that is critical for their function. nih.govnih.gov By binding to tubulin, Vinblastine effectively suppresses this dynamic behavior, leading to a cascade of downstream cellular consequences. nih.govnih.govresearchgate.net
Research has established that Vinblastine binds directly to tubulin dimers. patsnap.com Studies using calf brain tubulin have determined that there are two Vinblastine binding sites per tubulin dimer (molecular weight 110,000). nih.gov The binding process is characterized by an association constant (Ka) of (2.3 +/- 0.1) x 10^4 M^-1 at 25°C, an enthalpy change of 5.8 kcal/mol, and a positive unitary entropy change. nih.gov The presence of magnesium ions can significantly enhance the binding of the first Vinblastine molecule to the tubulin dimer, a factor that can influence the drug-induced self-association of the protein. nih.gov X-ray crystallography has revealed that the Vinblastine binding site is located at the interface between two tubulin molecules, where it introduces a wedge that sterically hinders the proper alignment required for microtubule formation. researchgate.netnih.gov
| Parameter | Reported Value | Source |
|---|---|---|
| Binding Sites | 2 per tubulin dimer | nih.gov |
| Association Constant (Ka) | (2.3 ± 0.1) x 104 M-1 | nih.gov |
| Enthalpy Change (ΔH) | 5.8 kcal/mol | nih.gov |
| Stoichiometry for Aggregate Formation | 0.7 - 1.0 mol Vinblastine per mol tubulin dimer | nih.gov |
A primary consequence of Vinblastine binding to tubulin is the potent inhibition of microtubule assembly. nih.govnih.govditki.com The presence of the compound prevents the polymerization of tubulin dimers into microtubules and can lead to the rapid depolymerization of pre-formed microtubules. nih.gov Studies have determined that a Vinblastine concentration of 4.3 x 10⁻⁷ M is sufficient to prevent polymerization by 50% when the tubulin concentration is 3.0 mg/ml. nih.gov The inhibitory constant (Ki) for the inhibition of tubulin addition has been reported as 0.18 µM. abcam.com
At low, clinically relevant concentrations (e.g., 3-64 nM), Vinblastine potently suppresses the dynamic instability of microtubules without causing a net depolymerization. nih.govresearchgate.netnih.gov It achieves this by kinetically "capping" the microtubule ends. nih.govnih.gov This capping action leads to a reduction in both the growth and shortening rates and a decrease in the "catastrophe" frequency (the transition from a growing to a shortening state). nih.govnih.gov Interestingly, the effects can differ at the two distinct ends of the microtubule; Vinblastine tends to stabilize the plus ends while destabilizing the minus ends. nih.gov This comprehensive suppression of dynamics ultimately disrupts the formation and function of the mitotic spindle. nih.gov
| Parameter | Effect | Source |
|---|---|---|
| Polymerization | Inhibited (50% inhibition at 0.43 µM) | nih.gov |
| Tubulin Addition | Inhibited (Ki = 0.18 µM) | abcam.com |
| Growth & Shortening Rates | Suppressed | nih.govnih.gov |
| Catastrophe Frequency | Decreased at plus ends; Increased at minus ends | nih.gov |
| Time in 'Paused' State | Significantly increased | nih.govnih.gov |
| Overall Dynamicity | Potently decreased (75% reduction at 32 nM) | nih.govnih.gov |
Cell Cycle Arrest at the Metaphase Stage
The disruption of the mitotic spindle's structure and function directly leads to an arrest of the cell cycle in the M phase (mitosis). patsnap.comditki.comcancer.gov By preventing the proper formation and dynamics of spindle microtubules, Vinblastine ensures that chromosomes cannot align correctly at the metaphase plate or be segregated into daughter cells. patsnap.comditki.com This failure to pass the spindle assembly checkpoint triggers a halt in cell division, specifically at the metaphase stage. patsnap.com Studies in MOLT-4 human leukemia cells confirmed that Vinblastine can solely induce a quantifiable arrest at the M phase, which is sometimes accompanied by an accumulation of cells in the S phase. researchgate.net In some cell lines, such as ML-1 myeloid leukemia cells, Vinblastine has been observed to induce arrest in both G1 and G2/M phases. nih.gov
Induction of Programmed Cell Death (Apoptosis) Pathways in Vitro
The sustained arrest at metaphase ultimately triggers programmed cell death, or apoptosis. patsnap.comabcam.com Unable to complete mitosis, the arrested cell activates intrinsic signaling pathways that culminate in its destruction. patsnap.com The mechanisms that initiate apoptosis following mitotic arrest are complex. One identified pathway involves a significant increase in the expression and phosphorylation of the c-Jun protein and a corresponding rise in activator protein-1 (AP-1) transcriptional activity. nih.govdoi.org This occurs through an autoamplification loop at the c-Jun promoter. nih.govdoi.org In some cancer cell lines with compromised p53 function, Vinblastine-induced apoptosis is associated with the downregulation of the p21 protein, a cyclin-dependent kinase inhibitor. nih.gov Furthermore, in certain leukemias and lymphomas, Vinblastine can induce acute, cell cycle phase-independent apoptosis, suggesting the existence of alternative cell death mechanisms beyond mitotic arrest. nih.gov
Effects on Intracellular Transport and Organelle Dynamics
Microtubules serve as tracks for the motor-protein-driven transport of organelles and vesicles throughout the cell. patsnap.comabcam.com By altering microtubule dynamics, Vinblastine can interfere with these crucial intracellular transport processes. patsnap.com The proper positioning and interaction of organelles, such as the endoplasmic reticulum and mitochondria, are dependent on a stable cytoskeletal network. researchgate.net Disruption of the microtubule component of this network can impact vital inter-organelle functions like calcium signaling and phospholipid exchange, adding further stress to the cell. patsnap.comresearchgate.net
Modulation of Nucleic Acid and Protein Synthesis at a Molecular Level
While the primary effect of Vinblastine is on microtubules, it also has downstream effects on the synthesis of macromolecules. Research in Novikoff rat hepatoma cells has shown that Vinblastine can inhibit the biosynthesis of neoplastic RNA. nih.gov Conversely, the apoptotic mechanism induced by Vinblastine is itself dependent on active transcription and translation. nih.govdoi.org Studies have demonstrated that the induction of apoptosis involves a significant increase in c-Jun mRNA and protein levels. nih.govdoi.org Furthermore, when cells were treated with inhibitors of RNA transcription or protein translation, the expression of c-Jun and subsequent apoptosis were blocked, indicating that the cell death program initiated by Vinblastine requires the synthesis of new nucleic acids and proteins. nih.govdoi.org
Comparative Mechanistic Studies with Non-Deuterated Vinblastine
Comprehensive searches of publicly available scientific literature and research databases did not yield specific studies that have directly compared the molecular and cellular mechanism of action of Vinblastine-d3 Sulfate (B86663) with its non-deuterated counterpart, Vinblastine Sulfate. The existing body of research on vinblastine primarily focuses on the well-established mechanisms of the non-deuterated form, and its interactions with tubulin.
The primary mechanism of action for vinblastine involves its binding to tubulin, which disrupts the assembly of microtubules. patsnap.com This interference with microtubule dynamics leads to mitotic arrest in the metaphase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cells. patsnap.com
Deuterium-labeled compounds, such as Vinblastine-d3 Sulfate, are often utilized in research to investigate the pharmacokinetics and metabolism of a drug. The replacement of hydrogen with deuterium (B1214612) can sometimes lead to a kinetic isotope effect, potentially slowing down metabolic processes and altering the drug's half-life. However, no specific research findings were identified that have applied this principle to compare the mechanistic actions of this compound and Vinblastine Sulfate at the molecular and cellular level.
While the fundamental interaction with tubulin is expected to be identical for both the deuterated and non-deuterated forms, subtle differences in their effects on microtubule dynamics, cellular uptake, or efflux could theoretically exist. However, without direct comparative studies, any such differences remain speculative.
Therefore, a detailed discussion with research findings and data tables on the comparative mechanistic studies of this compound and non-deuterated vinblastine cannot be provided at this time due to a lack of available data in the public domain. Further research would be required to elucidate any potential mechanistic distinctions between these two compounds.
Structure Activity Relationship Sar Investigations of Vinblastine and Deuterated Derivatives
Influence of Deuteration on Molecular Interactions and Binding Affinities
While specific studies focusing exclusively on the molecular interactions and binding affinities of Vinblastine-d3 Sulfate (B86663) are not extensively detailed in the available research, the influence of deuteration on a molecule's properties can be inferred from general principles of physical organic chemistry. Deuterium (B1214612), being heavier than hydrogen, forms stronger covalent bonds. This phenomenon, known as the kinetic isotope effect, can influence the rate of chemical reactions, including metabolic pathways, and can also subtly alter the conformational landscape of a molecule.
In the context of vinblastine (B1199706), the substitution of hydrogen with deuterium at the methoxy (B1213986) group of the vindoline (B23647) moiety could potentially lead to several effects. The increased bond strength of the C-D bond compared to the C-H bond might render the methoxy group less susceptible to enzymatic demethylation, a known metabolic pathway for vinblastine. This could, in turn, affect the pharmacokinetic profile of the drug.
Furthermore, the subtle changes in vibrational modes and bond lengths upon deuteration could have a minor, yet potentially measurable, impact on the non-covalent interactions that govern the binding of vinblastine to its target, tubulin. These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are highly sensitive to the precise three-dimensional arrangement of the drug molecule within the binding pocket of the protein. Even minor alterations in the conformation or electronic distribution of the vinblastine molecule due to deuteration could modulate its binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Approaches for Vinblastine-d3 Sulfate
Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on this compound in the scientific literature. QSAR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for biological function. mdpi.com
While specific QSAR models for this compound are not available, general QSAR studies have been conducted on various series of vinblastine analogues and other tubulin inhibitors. sci-hub.senih.gov These studies typically employ a range of molecular descriptors to quantify the physicochemical properties of the molecules, such as hydrophobicity, electronic properties, and steric parameters. These descriptors are then used to build a mathematical model that can predict the biological activity, such as the concentration required to inhibit cell growth by 50% (IC50).
For a hypothetical QSAR study of this compound and its analogues, the following steps would likely be involved:
Data Set Selection: A series of vinblastine analogues with known tubulin-binding affinities or cytotoxic activities would be compiled. This would ideally include this compound and its non-deuterated counterpart.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These could include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).
Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a QSAR model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using various validation techniques, such as cross-validation and external validation with a separate test set of compounds.
Design and Synthesis of Novel Vinblastine Analogs for Mechanistic Probes
The design and synthesis of novel vinblastine analogues have been instrumental in probing the mechanistic details of its interaction with tubulin and its antitumor activity. acs.org Medicinal chemists have systematically modified various parts of the complex vinblastine scaffold to understand the structure-activity relationships (SAR) and to develop new compounds with improved properties. nih.govnih.govnih.gov
One key area of focus has been the modification of the catharanthine (B190766) and vindoline moieties, the two building blocks of vinblastine. For instance, modifications to the C20' position of the catharanthine unit have been explored to investigate the steric and electronic requirements for potent tubulin binding. nih.gov The synthesis of these analogues often involves the coupling of a modified catharanthine precursor with vindoline. nih.govnih.govorganic-chemistry.orgelsevierpure.com
The development of novel synthetic methodologies has also played a crucial role in enabling the synthesis of previously inaccessible vinblastine analogues. acs.org These new methods have allowed for more efficient and versatile routes to a wider range of derivatives, facilitating more comprehensive SAR studies. nih.gov
These synthetic analogues serve as valuable mechanistic probes. By comparing the biological activity of the parent compound with that of its modified derivatives, researchers can deduce the importance of specific functional groups and structural features for tubulin binding and cytotoxicity. This information is critical for understanding the molecular basis of vinblastine's mechanism of action and for the rational design of new anticancer agents. nih.gov
Comparative SAR Studies with Other Vinca (B1221190) Alkaloids
Comparative Structure-Activity Relationship (SAR) studies of vinblastine with other Vinca alkaloids, such as vincristine (B1662923) and vinorelbine (B1196246), have provided valuable insights into the subtle structural differences that lead to significant variations in their biological activities and clinical applications. nih.gov These alkaloids share a common bisindole structure but differ in the substitution pattern on the vindoline and catharanthine moieties. uah.es
Key Structural Differences and Their Impact on Activity:
| Vinca Alkaloid | Key Structural Difference from Vinblastine | Impact on Tubulin Interaction and Activity |
| Vincristine | N-formyl group on the vindoline indole (B1671886) nitrogen instead of an N-methyl group. | Exhibits higher affinity for tubulin compared to vinblastine. nih.gov This difference is thought to contribute to its distinct spectrum of clinical activity and neurotoxicity profile. |
| Vinorelbine | A modification in the catharanthine ring system, resulting in an anhydro bridge between C3' and C4'. | Shows a lower affinity for tubulin than both vinblastine and vincristine. nih.gov It is reported to have a preferential interaction with mitotic microtubules over axonal microtubules, potentially leading to lower neurotoxicity. |
These comparative studies highlight the critical role of specific functional groups in modulating the interaction of Vinca alkaloids with their biological target. The N-substituent on the vindoline indole, for example, appears to be a key determinant of binding affinity and biological activity. nih.govuah.es
Furthermore, the conformational rigidity of the catharanthine unit, as seen in vinorelbine, also influences the binding to tubulin. Molecular modeling and simulation studies have been employed to rationalize these binding affinity differences in structural and energetic terms. uah.es
The genotoxic effects of these alkaloids have also been compared, with studies indicating differences in their potential to induce DNA damage. researchgate.netdntb.gov.ua Additionally, their physicochemical properties, such as lipophilicity, can affect their encapsulation and retention in drug delivery systems like liposomes. nih.gov
Vinblastine D3 Sulfate in Pharmaceutical Research and Development Tools
Role as a Stable Isotope-Labeled Internal Standard in Drug Quantification
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. Vinblastine-d3 Sulfate (B86663) serves this exact purpose in the quantification of vinblastine (B1199706) and other structurally similar vinca (B1221190) alkaloids like vincristine (B1662923) and vinorelbine (B1196246). nih.govresearchgate.net
The primary function of an internal standard is to correct for the variability and potential loss of the analyte during sample preparation and analysis. lcms.cz Because Vinblastine-d3 Sulfate is chemically identical to vinblastine, it exhibits the same behavior during extraction from biological matrices (e.g., plasma, urine), chromatographic separation, and ionization in the mass spectrometer. myadlm.org However, due to its higher mass, it is detected as a distinct entity by the mass spectrometer. researchgate.net By adding a known amount of this compound to every sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric measurement effectively normalizes for any sample-to-sample variations, including those caused by matrix effects—the phenomenon where components in the biological sample suppress or enhance the ionization of the analyte. myadlm.orgcerilliant.com This ensures that the calculated concentration of the drug is highly reliable and reproducible. nih.gov
| Parameter | Role of this compound (as a SIL-IS) | Benefit in Drug Quantification |
| Sample Preparation | Co-extracts with the unlabeled analyte, mirroring its recovery rate. | Compensates for analyte loss during extraction procedures. |
| Chromatography | Co-elutes with the unlabeled analyte. | Corrects for variations in injection volume and retention time. |
| Ionization (MS) | Experiences similar ionization efficiency and matrix effects. | Mitigates ion suppression or enhancement from biological matrix components. |
| Detection (MS/MS) | Generates a distinct mass signal from the analyte. | Allows for precise ratiometric measurement (Analyte Area / IS Area). |
Application in Metabolite Identification and Pathway Elucidation Studies
Understanding how a drug is metabolized is a cornerstone of pharmaceutical development. This compound is a powerful tool for identifying metabolites and mapping the biotransformation pathways of vinblastine. nih.gov When a mixture of the parent drug (vinblastine) and its stable isotope-labeled counterpart (this compound) is administered in preclinical studies, mass spectrometry can be used to screen for drug-related material in biological samples. dntb.gov.ua
Metabolites derived from vinblastine will appear in the mass spectrum as singlets, while metabolites originating from the administered mixture will appear as doublet peaks with a characteristic mass difference corresponding to the number of deuterium (B1214612) atoms. This "isotopic signature" allows researchers to unequivocally distinguish drug-related metabolites from the vast number of endogenous compounds present in a biological matrix. nih.gov For example, a significant metabolite of vinblastine is deacetylvinblastine. nih.gov Using this compound, researchers can readily confirm the presence of deacetylvinblastine-d3 alongside the unlabeled metabolite, confirming the metabolic pathway. This approach simplifies the complex process of metabolite discovery and structural elucidation, providing clear insights into how the drug is processed in the body. bohrium.com
Use in Bioanalytical Method Development and Validation
The development of robust and reliable bioanalytical methods is a regulatory requirement for drug development. fda.gov this compound is instrumental in the development and validation of such methods for vinblastine and other vinca alkaloids. nih.govnih.gov A validated method ensures that the data generated from preclinical and clinical studies are accurate and can be trusted for decision-making.
During method validation, key parameters are assessed to demonstrate the method's performance, including accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification, LLOQ), and stability. nih.govfda.gov this compound, as the internal standard, is critical for meeting the stringent acceptance criteria for these parameters. For instance, in a highly sensitive LC-MS/MS method developed for quantifying multiple vinca alkaloids in human plasma, a deuterated internal standard was used to achieve a LLOQ of 0.025 ng/mL for vinblastine, with intra- and inter-assay precision within 10.6% and accuracy within ±12.4%. nih.gov The presence of the SIL-IS ensures that the method is selective for the drug and not affected by other components in the plasma, and that the measurements are consistently accurate and precise across the entire calibration range. nih.govnih.gov
The table below summarizes typical validation parameters from an LC-MS/MS method for vincristine (a close analog of vinblastine) that utilizes a deuterated internal standard, illustrating the performance levels enabled by this approach. nih.gov
| Validation Parameter | Typical Performance Metric | Role of Deuterated Internal Standard |
| Linearity (r²) | > 0.99 | Ensures consistent analyte/IS response ratio across the concentration range. |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | Improves signal-to-noise, enabling stable quantification at low concentrations. |
| Accuracy (% Bias) | Within ±15% (85-115%) | Corrects for systematic errors, ensuring measurements are close to the true value. |
| Precision (% CV) | ≤ 15% | Minimizes random error, ensuring high reproducibility of measurements. |
| Extraction Recovery | 88.4–107% | Normalizes for variability in the extraction process. |
| Matrix Effect | 108–110% | Compensates for the influence of matrix components on ionization. |
Contribution to Understanding Drug Metabolism and Pharmacokinetics in Preclinical Research
Pharmacokinetics (PK) describes the journey of a drug through the body: its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov Accurate measurement of drug concentrations in biological fluids and tissues over time is essential for constructing a PK profile. This compound enables the generation of high-quality data for the preclinical PK studies of vinblastine. nih.govnih.gov
Validated bioanalytical methods using this compound have been successfully applied to quantify vinca alkaloids in preclinical models, such as mice. nih.govnih.gov Researchers can administer vinblastine to these models and collect plasma samples at various time points. Using the LC-MS/MS method with the deuterated internal standard, they can precisely determine the drug concentration in each sample. nih.gov This data is then used to calculate critical PK parameters like elimination half-life, volume of distribution, and clearance. nih.gov This information is vital for understanding how the drug behaves in vivo, predicting its exposure in humans, and establishing a foundation for subsequent clinical trials. The use of a SIL-IS ensures that the PK profiles are accurate, which is crucial for correlating drug exposure with both efficacy and potential toxicity. nih.govnih.gov
Facilitating Drug Discovery Efforts for Novel Antimitotic Agents
Vinblastine is a foundational antimitotic agent that functions by inhibiting the polymerization of microtubules, which are essential for cell division. patsnap.comnih.govdrugs.com The search for new, more effective, and less toxic antimitotic agents is an ongoing effort in cancer research. The availability of a robust analytical tool like this compound facilitates these drug discovery efforts.
When new chemical entities (NCEs) are designed to target microtubules, researchers need to compare their properties to established drugs like vinblastine. nih.gov A validated bioanalytical method using this compound provides a reliable platform for these comparative studies. It allows for the accurate characterization of the pharmacokinetic and metabolic profiles of novel drug candidates. By comparing the ADME properties of a new compound to those of vinblastine, scientists can make informed decisions about which candidates have the most promising characteristics to advance into further development. musechem.com This ability to generate high-quality, comparable data accelerates the drug discovery pipeline, helping to identify novel antimitotic agents with improved therapeutic potential more efficiently.
Concluding Perspectives and Future Directions in Vinblastine D3 Sulfate Research
Unresolved Questions and Emerging Research Avenues
Despite decades of clinical use, several questions regarding the parent compound, Vinblastine (B1199706), remain. Vinblastine-d3 Sulfate (B86663) is uniquely positioned to help address these long-standing challenges and explore new therapeutic possibilities. Key issues facing vinca (B1221190) alkaloid applications include the need for production methods that are environmentally friendly and strategies to increase bioavailability without causing harm to the patient. nih.govresearchgate.net
Emerging research has unveiled previously unrecognized pharmacological activities, such as the ability of Vinblastine to induce the maturation of dendritic cells, suggesting a dual therapeutic outcome of directly killing cancer cells while boosting host immunity. nih.gov Vinblastine-d3 Sulfate can be instrumental in quantifying the metabolic fate of the drug during these novel applications.
Furthermore, the low natural yield of vinca alkaloids from the Catharanthus roseus plant has prompted significant research into alternative production methods. nih.govjic.ac.uk Understanding the intricate biosynthetic pathways at a granular level is crucial for these efforts.
Below is a table outlining key research questions and the potential role of this compound in addressing them.
| Unresolved Question | Emerging Research Avenue | How this compound Can Contribute |
| What are the precise mechanisms of drug resistance to Vinblastine at the cellular level? | Investigating alterations in drug efflux pumps and microtubule dynamics in resistant cells. | Provides a stable internal standard for mass spectrometry to accurately quantify intracellular drug concentrations and metabolite formation in resistant vs. sensitive cell lines. musechem.com |
| How does Vinblastine modulate the tumor microenvironment beyond its direct cytotoxic effects? | Exploring the drug's impact on immune cells, such as the induction of dendritic cell maturation. nih.gov | Enables precise tracing and quantification of the drug and its metabolites within different cell populations of the tumor microenvironment, clarifying its immunomodulatory role. |
| Can the bioavailability and metabolic stability of Vinblastine be improved to enhance therapeutic efficacy? | Development of novel drug delivery systems and semi-synthetic derivatives with improved pharmacokinetic profiles. nih.govdatainsightsmarket.com | Acts as a critical tool in pharmacokinetic studies to compare the metabolic fate and stability of new formulations or derivatives against the parent compound. metsol.com |
| What is the complete sequence of metabolic events in the biosynthesis of Vinblastine? | Elucidating the full genetic and enzymatic pathway to enable synthetic biology approaches for production. jic.ac.uk | Can be used in pulse-chase style experiments at the cellular level to trace the incorporation of labeled precursors and map metabolic flux through the biosynthetic pathway. researchgate.net |
Potential for Advanced Isotopic Labeling Techniques
Isotopic labeling is a powerful and versatile technique used to trace the pathways of drugs within biological systems. musechem.com The use of stable isotopes like deuterium (B1214612) (²H), as in this compound, offers significant advantages as they are non-radioactive and safe for a wider range of experimental conditions. metsol.com Advanced analytical methods can leverage this labeling to provide unprecedented insight.
One of the most promising applications is in quantitative mass spectrometry, where deuterated compounds serve as ideal internal standards. musechem.com This allows for the precise measurement of the drug and its metabolites in complex biological matrices like plasma and tissue. nih.gov
Recent breakthroughs, such as single-cell mass spectrometry, can be combined with isotopic labeling to study metabolic processes at the level of individual cells. researchgate.net This could be used to monitor the uptake and processing of this compound in single cancer cells, revealing cellular heterogeneity in drug response. A recent study demonstrated the feasibility of tracking deuterium-labeled precursors in the alkaloid pathway of C. roseus protoplasts, providing a glimpse into the rate of synthesis in single cells. researchgate.net
The table below details advanced techniques and their potential application with this compound.
| Advanced Technique | Description | Potential Application with this compound |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective analytical technique used to identify and quantify molecules in a complex mixture. | Use as a stable isotope-labeled internal standard for the absolute quantification of Vinblastine and its metabolites in pharmacokinetic and drug metabolism studies. metsol.comnih.gov |
| Single-Cell Mass Spectrometry (scMS) | An emerging technology that allows for the analysis of the chemical composition of individual cells. | Tracking the uptake, metabolism, and efflux of the drug in individual cancer cells to understand the mechanisms of resistance and heterogeneous drug responses. researchgate.net |
| Isotope Ratio Mass Spectrometry (IRMS) | A specialized technique that measures the ratio of stable isotopes in a sample with very high precision. | Can be used in metabolic flux analysis to understand how this compound perturbs cellular metabolic networks beyond its primary effect on microtubules. metsol.com |
| Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry | A method used to probe the structure and conformational dynamics of proteins. | While not a direct use of the pre-labeled drug, this technique could be used to study how the binding of Vinblastine alters the structure and dynamics of its target protein, tubulin. |
Integration with Systems Biology and Computational Modeling Approaches
Systems biology integrates complex data from 'omics' technologies (genomics, proteomics, metabolomics) to create holistic models of biological processes. nih.gov Computational modeling uses these models to simulate the behavior of biological systems and predict their response to perturbations, such as the introduction of a drug. nih.govnih.gov
This compound is a key enabling tool for these approaches because it provides the highly accurate, quantitative data necessary to build and validate robust computational models. nih.gov For example, precise pharmacokinetic data derived from studies using this compound can be used to develop physiologically based pharmacokinetic (PBPK) models. These models can simulate drug distribution and metabolism in different tissues and predict how genetic variations might affect patient responses.
Furthermore, by using this compound to quantify changes in metabolite levels within cells, researchers can perform metabolic flux analysis. This data can be integrated into genome-scale metabolic models to understand how the drug's disruption of microtubules cascades through the cell's entire metabolic network. nih.gov This systems-level understanding can help identify potential synergistic drug combinations and biomarkers of drug response. nih.gov
| Computational Approach | Data Provided by this compound Studies | Research Outcome |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Precise absorption, distribution, metabolism, and excretion (ADME) parameters from studies using the labeled compound as an internal standard. musechem.com | Simulation of drug concentration profiles in various patient populations, prediction of drug-drug interactions, and optimization of therapeutic strategies. |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Data on metabolic stability and metabolite identification, which helps in understanding how structural modifications affect the drug's properties. | Guiding the design of new vinca alkaloid derivatives with improved metabolic stability and potentially lower toxicity. |
| Metabolic Flux Analysis | Quantitative data on the uptake and conversion of the drug, and its effect on the turnover rates of endogenous metabolites. | Mapping the systemic effects of Vinblastine on cellular metabolism, identifying off-target effects, and discovering novel therapeutic vulnerabilities. |
| Pathway and Network Modeling | Quantitative proteomics and metabolomics data showing how drug exposure alters protein and metabolite levels over time. | Building dynamic models of the cellular pathways affected by Vinblastine to understand the complex mechanisms of action and resistance. nih.gov |
Role of this compound in Advancing Fundamental Biological Understanding
Beyond its role in drug development, this compound is a valuable probe for fundamental cell biology research. The primary mechanism of action for Vinblastine is the disruption of microtubule dynamics, which are essential for mitosis, intracellular transport, and cell structure. patsnap.comcancer.govwikipedia.org
By enabling more precise measurements, this compound allows for a more detailed characterization of the drug's interaction with tubulin and its downstream consequences. musechem.com Researchers can accurately correlate the intracellular concentration of the drug with specific effects on the microtubule network and cell cycle progression. This can help dissect the nuanced mechanisms by which vinca alkaloids act, for instance, distinguishing between the suppression of microtubule dynamics at low concentrations and the reduction of microtubule polymer mass at higher concentrations. wikipedia.org
The ability to reliably trace the molecule within cellular compartments can also shed light on its transport and potential off-target interactions. Understanding these fundamental processes is critical not only for optimizing cancer therapies but also for expanding our knowledge of the cytoskeleton's role in cell health and disease.
Q & A
Q. How is Vinblastine-d3 Sulfate chemically characterized, and what analytical methods validate its identity in research settings?
this compound is a deuterated analog of vinblastine sulfate, with three deuterium atoms replacing hydrogens, often used as an internal standard in mass spectrometry. Chemical identification involves verifying its molecular formula (C₄₆H₅₅D₃N₄O₉·H₂SO₄), CAS number (1246818-72-3), and isotopic purity. Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. Pharmacopeial standards (e.g., USP Vinblastine Sulfate RS) guide purity assessments via HPLC-UV or LC-MS .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is classified under GHS05 as corrosive, posing risks of severe eye damage, skin irritation, and respiratory toxicity . Researchers must use tightly sealed goggles, nitrile gloves (with manufacturer-validated penetration times), and fume hoods to minimize exposure. Contaminated surfaces require decontamination with 70% ethanol. Emergency procedures include rinsing eyes with water for 15 minutes and seeking medical monitoring for 48+ hours post-exposure due to delayed toxicity risks .
Q. How should researchers prepare and store this compound solutions to ensure stability?
The compound should be dissolved in deuterated solvents (e.g., DMSO-d6) or sterile water for injection, avoiding prolonged exposure to light or heat. Stock solutions (1–10 mM) are stable at -20°C for 6 months when stored in amber vials. Stability studies under varying pH (3–7) and temperature (4–37°C) are recommended to assess degradation kinetics, monitored via LC-MS .
Advanced Research Questions
Q. What experimental designs are optimal for assessing isotopic purity and deuterium incorporation efficiency in this compound?
Isotopic purity (>98%) is validated using LC-HRMS with electrospray ionization (ESI), comparing the [M+H]+ ion’s m/z ratio (expected: ~912.4) to unlabeled vinblastine. Deuterium incorporation sites are confirmed via ²H-NMR or tandem MS fragmentation patterns. Contaminants (e.g., non-deuterated analogs) are quantified using calibration curves with reference standards .
Q. How can researchers resolve contradictions in safety data regarding glove material selection for this compound handling?
Safety data sheets (SDS) often lack standardized glove recommendations due to variability in manufacturer testing. To address this, researchers should consult glove permeability data for cytotoxic agents (e.g., neoprene or nitrile with ≥0.11 mm thickness) and perform in-house breakthrough tests using ASTM F739 methodology. Contradictory SDS advice necessitates adopting the most conservative protocol (e.g., double-gloving) .
Q. What methodologies validate this compound’s role as an internal standard in pharmacokinetic studies?
Validation includes:
- Linearity : Calibration curves (1–1000 ng/mL) with R² >0.98.
- Matrix effects : Assessing ion suppression/enhancement in plasma via post-column infusion.
- Recovery : Comparing extraction efficiency (>85%) across solid-phase and liquid-liquid methods. Cross-validation with unlabeled vinblastine ensures no isotopic interference. USP guidelines for bioanalytical method validation provide a framework .
Q. How do stability studies inform this compound’s compatibility with biological matrices during long-term storage?
Stability in plasma or serum is tested under three conditions: short-term (24h at 25°C), freeze-thaw cycles (3 cycles, -80°C to 25°C), and long-term (-80°C for 30 days). Degradation is quantified via LC-MS/MS, with acceptance criteria ≤15% deviation from baseline. Precipitate formation or pH shifts (e.g., in acidic buffers) require reformulation with stabilizers like ascorbic acid .
Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis?
Quality control includes:
- Synthetic reproducibility : Monitoring reaction intermediates via FTIR and HPLC.
- Isotopic enrichment : Using deuterium oxide (D₂O) in key synthesis steps to minimize proton back-exchange.
- Batch documentation : Certificates of analysis (CoA) must detail residual solvents (e.g., <0.1% acetone) and heavy metals (e.g., <10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
